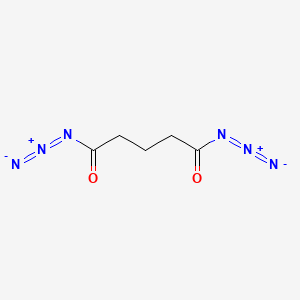
Pentanedioyl diazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioyl diazide is an organic compound characterized by the presence of two azide groups attached to a pentanedioyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanedioyl diazide can be synthesized through several methods. One common approach involves the reaction of pentanedioyl dichloride with sodium azide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the reaction of pentanedioyl dichloride with sodium azide under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentanedioyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: This compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Cycloaddition: Alkynes in the presence of copper(I) catalysts.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
Pentanedioyl diazide has a wide range of applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Materials Science: Employed in the preparation of high-energy materials and polymers with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of pentanedioyl diazide primarily involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide groups act as nucleophiles, attacking electrophilic centers in other molecules to form new bonds. In cycloaddition reactions, the azide groups react with alkynes to form triazoles, which are stable and biologically active .
Comparison with Similar Compounds
Similar Compounds
Geminal Diazides: Compounds with two azide groups attached to the same carbon atom.
Quinone Diazides: Compounds with azide groups attached to a quinone backbone.
Uniqueness
Pentanedioyl diazide is unique due to its pentanedioyl backbone, which provides distinct reactivity and stability compared to other diazides. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and materials science .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and versatility in reactions. Its applications in organic synthesis, materials science, and medicinal chemistry highlight its importance as a valuable chemical reagent.
Properties
CAS No. |
64624-44-8 |
|---|---|
Molecular Formula |
C5H6N6O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
pentanedioyl diazide |
InChI |
InChI=1S/C5H6N6O2/c6-10-8-4(12)2-1-3-5(13)9-11-7/h1-3H2 |
InChI Key |
IXFJYXRKWPVUKW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)N=[N+]=[N-])CC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


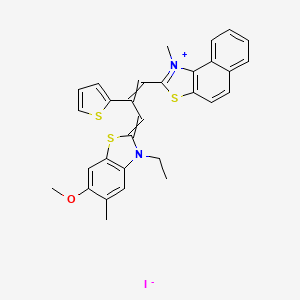
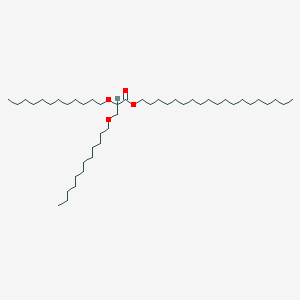
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
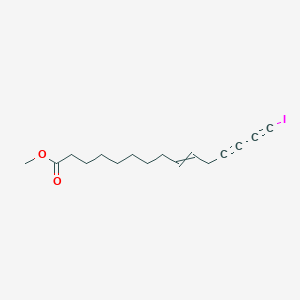

![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
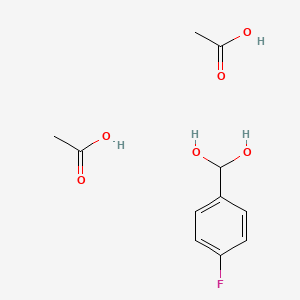
![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
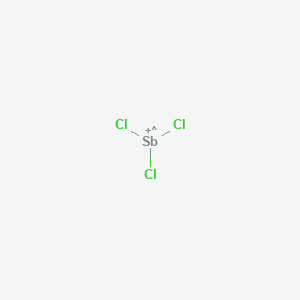
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)
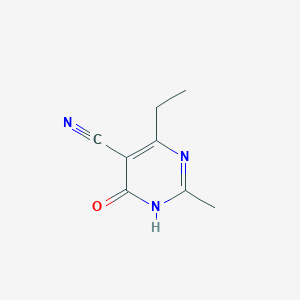
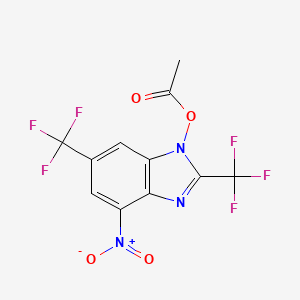
![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)

